molecular formula C15H16INO B15242518 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide

1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide

Cat. No.: B15242518
M. Wt: 353.20 g/mol
InChI Key: DHRZYIWHOYBHPD-UHFFFAOYSA-M
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Description

1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C15H16INO and a molecular weight of 353.2 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with methyl groups and a phenylethyl ketone moiety. It is often used in various chemical and biological research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide typically involves the reaction of 1,3-dimethylpyridinium iodide with 2-oxo-2-phenylethyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridinium compounds.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phenylethyl ketone moiety plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is unique due to its specific substitution pattern and the presence of an iodide ion. This gives it distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H16INO

Molecular Weight

353.20 g/mol

IUPAC Name

2-(1,5-dimethylpyridin-1-ium-3-yl)-1-phenylethanone;iodide

InChI

InChI=1S/C15H16NO.HI/c1-12-8-13(11-16(2)10-12)9-15(17)14-6-4-3-5-7-14;/h3-8,10-11H,9H2,1-2H3;1H/q+1;/p-1

InChI Key

DHRZYIWHOYBHPD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C[N+](=C1)C)CC(=O)C2=CC=CC=C2.[I-]

Origin of Product

United States

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